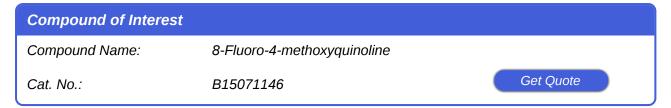


Spectroscopic Profile of 8-Fluoro-4-methoxyquinoline: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **8-Fluoro-4-methoxyquinoline**. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **8-Fluoro-4-methoxyquinoline**.

NMR Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
8.75	dd	4.8, 1.5	1H	H-2
8.10	dd	8.5, 1.5	1H	H-5
7.55	t	8.0	1H	H-6
7.20	dd	8.5, 4.8	1H	H-7
6.80	d	2.5	1H	H-3
4.10	S	-	3Н	-OCH₃

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
162.5	C-4
158.0 (d, J = 255 Hz)	C-8
150.0	C-2
149.5	C-8a
130.0	C-6
125.0 (d, J = 10 Hz)	C-5
122.0 (d, J = 5 Hz)	C-4a
118.0 (d, J = 20 Hz)	C-7
100.0	C-3
56.0	-ОСН3

Table 3: 19F NMR Spectroscopic Data (470 MHz, CDCl₃)



Chemical Shift (δ) ppm	Assignment
-120.5	F-8

IR Spectroscopy

Table 4: Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050	Medium	Aromatic C-H Stretch
2980, 2850	Medium	Aliphatic C-H Stretch (-OCH₃)
1620, 1580, 1500	Strong	C=C & C=N Aromatic Ring Stretch
1250	Strong	C-O-C Asymmetric Stretch
1050	Strong	C-O-C Symmetric Stretch
1200	Strong	C-F Stretch

Mass Spectrometry

Table 5: Mass Spectrometry (MS) Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
177	100	[M]+
162	80	[M - CH ₃] ⁺
148	60	[M - CHO] ⁺
134	40	[M - CH ₃ - CO] ⁺
107	30	[C7H4F]+

Experimental Protocols



The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **8-Fluoro-4-methoxyquinoline** (10 mg) in deuterated chloroform (CDCl₃, 0.7 mL) was prepared in a 5 mm NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra were recorded on a 500 MHz spectrometer.

- ¹H NMR: The spectrum was acquired with a pulse width of 30 degrees, a relaxation delay of 1.0 second, and 16 scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- ¹³C NMR: The spectrum was acquired with a pulse width of 30 degrees, a relaxation delay of 2.0 seconds, and 1024 scans. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (77.16 ppm).
- ¹⁹F NMR: The spectrum was acquired with a pulse width of 30 degrees, a relaxation delay of 1.0 second, and 64 scans. Chemical shifts are reported in ppm relative to an external standard of CFCl₃ (0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample was placed directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was taken prior to the sample measurement.

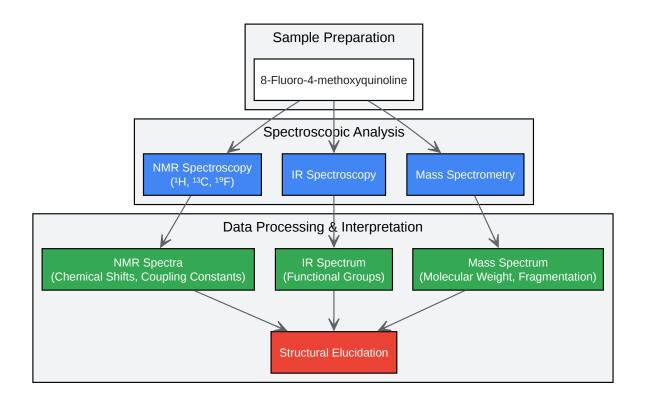
Mass Spectrometry (MS)

Mass spectral data were obtained using a mass spectrometer with an electron ionization (EI) source. The sample was introduced via a direct insertion probe. The ionization energy was set to 70 eV. The mass spectrum was scanned over a mass-to-charge (m/z) range of 50-500 amu.

Visualization of Spectroscopic Workflow



The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **8-Fluoro-4-methoxyquinoline**.



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Caption: General workflow for spectroscopic analysis.

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